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Cyclododecanesulfonyl chloride

Cat. No.: B13634353
M. Wt: 266.83 g/mol
InChI Key: QKGQHKRFHYCQMA-UHFFFAOYSA-N
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Description

Cyclododecanesulfonyl chloride is a specialized organic reagent featuring a sulfonyl chloride functional group attached to a cycloaliphatic cyclododecane backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing the sulfonyl moiety into target molecules. In research, sulfonyl chlorides are primarily used to create sulfonate esters, which act as protecting groups for alcohols, or to synthesize sulfonamide compounds through reactions with amines . The cyclododecane ring, a 12-membered cyclic alkane known for its low ring strain and stable [3333] conformation, contributes significant lipophilicity to the compound . This property may be exploited in the development of probes or molecules designed for interaction with hydrophobic environments. As a reagent, it is intended for use in controlled laboratory research settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23ClO2S B13634353 Cyclododecanesulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23ClO2S

Molecular Weight

266.83 g/mol

IUPAC Name

cyclododecanesulfonyl chloride

InChI

InChI=1S/C12H23ClO2S/c13-16(14,15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2

InChI Key

QKGQHKRFHYCQMA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Cyclododecanesulfonyl Chloride

Established Synthetic Pathways for Sulfonyl Chlorides

Traditional methods for synthesizing sulfonyl chlorides have been well-documented and are characterized by their reliability, although they often involve harsh reagents and conditions. These pathways are primarily adapted from general procedures for sulfonyl chloride formation.

Direct chlorosulfonation is a fundamental method for introducing a sulfonyl chloride group onto an alkane. For cyclododecane (B45066), this typically involves a reaction with a strong chlorosulfonating agent. Reagents like chlorosulfonic acid (ClSO₃H) or a mixture of sulfur dioxide and chlorine (SO₂/Cl₂) can be used. rsc.orggoogle.com The reaction with chlorosulfonic acid, for instance, can convert an alkane directly into the corresponding sulfonyl chloride. google.comcdnsciencepub.com However, these reactions can be aggressive and may sometimes lack selectivity, potentially leading to side products. rsc.org

A more common and often milder approach is the oxidative chlorination of the corresponding thiol (cyclododecanethiol) or disulfide (dicyclododecyl disulfide). organic-chemistry.org This transformation can be accomplished using a wide variety of oxidizing systems. rsc.orgresearchgate.net

Classic and modern reagents for this conversion include:

Aqueous Chlorine : A traditional method for the oxychlorination of thiols and disulfides. rsc.org

Hydrogen Peroxide with a Chlorine Source : Combinations such as H₂O₂/SOCl₂ or H₂O₂ with metal chlorides like Zirconium tetrachloride (ZrCl₄) or Titanium tetrachloride (TiCl₄) are effective for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgmagtech.com.cn These reactions are often fast and high-yielding. organic-chemistry.org

N-Chlorosuccinimide (NCS) : NCS, often in the presence of a chloride source like tetrabutylammonium (B224687) chloride and water, provides a smooth oxidation of thiols to sulfonyl chlorides. organic-chemistry.org This method is also applicable to the synthesis from S-alkylisothiourea salts, which can be prepared from the corresponding alkyl halide. organic-chemistry.org

Sodium Hypochlorite (B82951) (NaOCl) : Aqueous sodium hypochlorite can rapidly oxidize heteroaromatic thiols to sulfonyl chlorides at low temperatures, a method that avoids the use of chlorine gas. nih.gov A bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is also reported as a clean and economical synthesis. organic-chemistry.org

Oxone-KX (X=Cl) : A mixture of Oxone (potassium peroxymonosulfate) and a chloride source like KCl provides a simple and rapid method for the efficient synthesis of sulfonyl chlorides from thiols and disulfides, using water as the solvent. rsc.org

Table 1: Reagent Systems for Oxidation of Thiols/Disulfides to Sulfonyl Chlorides

Another established route involves the conversion of a pre-existing sulfonic acid (cyclododecanesulfonic acid) or its corresponding salt (e.g., sodium cyclododecanesulfonate) into the sulfonyl chloride. This is typically achieved using standard halogenating agents. rsc.org Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or cyanuric chloride. rsc.org While effective, these reagents are often noxious and require careful handling due to their reactivity. rsc.org

Novel and Green Synthetic Approaches to Cyclododecanesulfonyl Chloride

The use of catalysts can significantly improve the synthesis of sulfonyl chlorides by enabling reactions under milder conditions and with greater selectivity.

Metal Catalysts : As mentioned, Lewis acids like ZrCl₄ and TiCl₄ can catalyze the oxidative chlorination of thiols with hydrogen peroxide, leading to high yields in short reaction times. organic-chemistry.org Other transition metal catalysts, such as those based on copper or ruthenium, are used in related sulfonylation reactions and highlight the potential for catalytic systems to improve efficiency and enable novel transformations. rsc.orgbeilstein-journals.org For example, iron-catalyzed reactions have been explored for related C-S bond formations. rsc.org

Organocatalysts : Non-metal catalysts are also gaining prominence. Heteropolyacids have been shown to be highly efficient catalysts for the tosylation of alcohols under solvent-free conditions, suggesting their potential applicability in related sulfonyl chloride syntheses. researchgate.net

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. cem.com Several modern synthetic protocols for sulfonyl chlorides align with this principle.

Aqueous-Based Syntheses : The use of water as a reaction medium is a cornerstone of green chemistry. The Oxone-KX system for oxidizing thiols is a prime example, proceeding efficiently in water at room temperature. rsc.org Similarly, methods using bleach (aqueous NaOCl) or N-chlorosuccinimide with water offer greener alternatives to traditional organic solvents. organic-chemistry.orgnih.govorganic-chemistry.org

Solvent-Free Reactions : Performing reactions without any solvent (neat) or by adsorbing reactants onto a solid support like basic alumina (B75360) is another effective green strategy. cem.comresearchgate.net Such solvent-free conditions have been successfully applied to a variety of organic transformations, including Claisen-Schmidt condensations and the synthesis of biologically active compounds, demonstrating the broad potential of this approach. cem.comresearchgate.net

Benign Reagents : The shift from hazardous reagents like chlorine gas and phosphorus pentachloride to safer, more manageable alternatives is a significant development. rsc.orgnih.gov The use of N-chlorosuccinimide (NCS), sodium chlorite (B76162) (NaClO₂), and bleach represents a move toward more worker-friendly and environmentally benign chemistry. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These methods often feature simpler workup procedures and allow for the recycling of byproducts, such as converting succinimide (B58015) back to NCS. organic-chemistry.org

Table 2: Green and Novel Synthetic Approaches

Microwave-Assisted and Photochemical Syntheses

Modern synthetic chemistry has increasingly adopted microwave-assisted and photochemical methods to enhance reaction efficiency and reduce environmental impact. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of microwave chemistry suggest potential benefits. Microwave irradiation allows for rapid and uniform heating of reaction mixtures, often leading to significantly reduced reaction times and increased yields compared to conventional heating. anton-paar.comresearchgate.netslideshare.net For instance, microwave-assisted methods have been successfully employed to convert various bromides into sodium sulfonates, which are then elaborated into sulfonyl chlorides, showcasing a remarkable decrease in reaction time and an increase in yield. nih.gov This suggests that a similar approach could be viable for the sulfochlorination of cyclododecane.

Photochemical synthesis, particularly photosulfochlorination, is a well-established method for producing sulfonyl chlorides from alkanes. rsc.orgresearchgate.net This process, known as the Reed reaction, operates via a free-radical chain mechanism. rsc.org The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light. rsc.orgvedantu.com A chlorine radical then abstracts a hydrogen atom from the cyclododecane ring, forming an alkyl radical. This alkyl radical is subsequently intercepted by sulfur dioxide (SO₂), creating a sulfonyl radical. The cycle is propagated when this sulfonyl radical reacts with another chlorine molecule to yield the final product, this compound, and a new chlorine radical. rsc.org

The general mechanism can be summarized as follows:

Initiation: Cl₂ + hν (light) → 2 Cl•

Propagation Step 1: R-H + Cl• → R• + HCl

Propagation Step 2: R• + SO₂ → R-SO₂•

Propagation Step 3: R-SO₂• + Cl₂ → R-SO₂Cl + Cl•

Scale-Up Considerations and Industrial Relevance of this compound Production

Cyclododecane is classified as a High Production Volume (HPV) chemical, indicating its significant industrial use as a precursor for materials like nylon 12 and synthetic lubricating oils. nih.govwikipedia.org Consequently, the efficient and safe scale-up of processes to produce its derivatives, such as this compound, is of high industrial relevance.

Scaling up photochemical reactions from the laboratory to an industrial plant presents unique challenges. Ensuring uniform light distribution throughout a large reactor volume is difficult, as light intensity decreases with distance from the source. This can lead to inefficient reactions and non-uniform product quality. The development of specialized photoreactors, such as continuous flow reactors or reactors with multiple light sources, is essential to overcome these limitations. researchgate.net

For non-photochemical processes, the challenges of scale-up include managing the exothermic nature of the reaction, ensuring efficient mixing of reactants (especially when dealing with gases like SO₂ and Cl₂), and handling corrosive materials. google.comwikipedia.org The choice of reactor design, materials of construction, and heat exchange systems are critical engineering considerations. Continuous flow reactors are often favored for large-scale production as they offer better control over reaction parameters, improved safety, and more consistent product quality compared to batch reactors. researchgate.net The industrial production of related compounds like monochloroalkanes has utilized externally irradiated glass tubes, demonstrating a viable path for large-scale photochemical processes. scribd.com

The industrial use of this compound is primarily as an intermediate. For example, it is mentioned in patents related to the preparation of other complex organic molecules and surfactants. google.comgoogle.com Its production is a key step in the value chain leading to a variety of commercial products.

Reactivity and Mechanistic Investigations of Cyclododecanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfuryl Center

The most common reactions involving alkanesulfonyl chlorides are nucleophilic substitutions, where a nucleophile attacks the sulfur atom and displaces the chloride ion. researchgate.net These reactions generally proceed via a nucleophilic acyl substitution-type mechanism. epo.org

Cyclododecanesulfonyl chloride readily reacts with primary and secondary amines in a process known as aminolysis to yield the corresponding cyclododecanesulfonamides. researchgate.net The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom, forming a tetrahedral intermediate. epo.orgcore.ac.uk The chloride ion is subsequently eliminated, and a proton is transferred from the nitrogen atom to a base, yielding the stable sulfonamide. core.ac.uk Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the hydrogen chloride (HCl) byproduct. epo.orgthieme-connect.dewikipedia.org Alternatively, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) can be used. researchgate.net

The general reaction is as follows: C₁₂H₂₃SO₂Cl + 2 RNH₂ → C₁₂H₂₃SO₂NHR + RNH₃⁺Cl⁻

While specific studies on this compound are not extensively documented in readily available literature, the reactivity is well-represented by general reactions of other long-chain alkanesulfonyl chlorides.

Table 1: Representative Aminolysis Reactions of Alkanesulfonyl Chlorides

Sulfonyl Chloride Substrate Amine Base/Conditions Product Yield (%) Reference
1-Decanesulfonyl chloride Morpholine Triethylamine, CH₂Cl₂ N-(Decanesulfonyl)morpholine 95 wikipedia.org
1-Octanesulfonyl chloride Piperidine Triethylamine, CH₂Cl₂ N-(Octanesulfonyl)piperidine 92 wikipedia.org
Methanesulfonyl chloride Benzylamine Triethylamine, CH₂Cl₂ N-Benzylmethanesulfonamide 90 thieme-connect.de
2-Propanesulfonyl chloride Benzylamine Triethylamine, CH₂Cl₂ N-Benzylpropane-2-sulfonamide 25 thieme-connect.de

The reaction of this compound with alcohols, termed alcoholysis, produces cyclododecanesulfonate esters. researchgate.net This transformation follows a similar nucleophilic substitution mechanism to aminolysis, where the alcohol oxygen acts as the nucleophile. core.ac.uk The reaction is typically conducted in the presence of a base, such as pyridine, to scavenge the HCl produced. core.ac.uk The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken. core.ac.uk

A specific example of this reaction involves the treatment of this compound with sodium xylate to produce xylose cyclododecanesulfonate. nih.gov

Table 2: Representative Synthesis of Sulfonate Esters from Alcohols and Sulfonyl Chlorides

Alcohol Sulfonyl Chloride Catalyst/Conditions Product Yield (%) Reference
Various alcohols Toluenesulfonyl chloride Indium(III) chloride Alkyl tosylates 85-95 researchgate.net
Various alcohols Various sulfonyl chlorides 4-Methylpyridine N-oxide, 4Å MS Alkyl sulfonates 75-99 researchgate.net
Phenols p-Toluenesulfonyl chloride K₂CO₃, CH₃CN Aryl tosylates 90-98 researchgate.net
1-Octanol Methanesulfonyl chloride Pyridine Octyl mesylate >95 core.ac.uk

Hydrolysis: this compound undergoes hydrolysis upon contact with water to yield cyclododecanesulfonic acid and hydrochloric acid. epo.orgorganicchemistrytutor.com The mechanism is a direct nucleophilic substitution with water acting as the nucleophile. libretexts.orgresearchgate.net The reaction rate is typically slower than that of analogous acyl chlorides but significantly faster than that of alkyl chlorides, due to the highly electrophilic sulfur center. organicchemistrytutor.comresearchgate.net The hydrolysis can occur under neutral conditions (solvolysis) or be base-catalyzed. researchgate.net

C₁₂H₂₃SO₂Cl + H₂O → C₁₂H₂₃SO₃H + HCl

Reaction with Carboxylic Acids: In the presence of a base, carboxylic acids can be deprotonated to form carboxylate anions. These carboxylates can act as nucleophiles, attacking the sulfonyl chloride to form a mixed carboxylic-sulfonic anhydride. epo.org This reaction follows the standard nucleophilic acyl substitution pathway.

C₁₂H₂₃SO₂Cl + RCOO⁻ → C₁₂H₂₃SO₂OC(O)R + Cl⁻

The reaction of alkanesulfonyl chlorides with organometallic reagents such as Grignard reagents (RMgX) can lead to different products depending on the conditions. Instead of a simple addition to the sulfur atom, a common pathway is a desulfinylative cross-coupling reaction. In the presence of an iron catalyst, such as iron(III) acetylacetonate, alkanesulfonyl chlorides react with Grignard reagents to form a new carbon-carbon bond, with the extrusion of sulfur dioxide (SO₂). acs.org This method allows for the formation of alkanes from the coupling of the alkyl group of the sulfonyl chloride and the alkyl group of the Grignard reagent. acs.org

C₁₂H₂₃SO₂Cl + R-MgX --(Fe(acac)₃)--> C₁₂H₂₃-R + MgXCl + SO₂

In contrast, Gilman reagents (lithium dialkylcuprates, R₂CuLi) react cleanly with acyl chlorides to form ketones, stopping at the single addition stage. While this specific reaction is less documented for sulfonyl chlorides, Gilman reagents are known to be softer nucleophiles than Grignards and react with organic halides in coupling reactions. nih.gov Organolithium reagents, being highly reactive strong bases and nucleophiles, can also react, though complex product mixtures can result. researchgate.net

Electrophilic Reactions of this compound

While the sulfonyl chloride group is primarily a site for nucleophilic attack, alkanesulfonyl chlorides that possess a hydrogen atom on the α-carbon can undergo elimination reactions in the presence of a strong, non-nucleophilic base, such as triethylamine. This E2 elimination reaction generates a highly reactive intermediate known as a sulfene (B1252967) (R₂C=SO₂). libretexts.org The sulfene is a potent electrophile and can be trapped in situ by a variety of nucleophiles. libretexts.org For this compound, this reaction would produce cyclododecylidene sulfene.

C₁₂H₂₃SO₂Cl + Et₃N → [C₁₂H₂₂=SO₂] (Sulfene) + Et₃NH⁺Cl⁻

Radical Chemistry Involving this compound

The sulfur-chlorine bond and the carbon-sulfur bond in this compound can undergo homolytic cleavage under certain conditions to generate radical intermediates. Alkanesulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) which can then participate in various transformations.

One notable reaction is the transition-metal-catalyzed addition to olefins. For example, in the presence of a ruthenium(II) complex, alkanesulfonyl chlorides add across alkenes. This process often involves a radical redox transfer mechanism where an intermediate radical is generated and adds to the double bond, sometimes with the subsequent loss of sulfur dioxide to form a new C-C bond. Photochemical conditions can also initiate radical reactions. The photolysis of alkylcobaloximes in the presence of trichloromethanesulfonyl chloride, for instance, generates alkyl radicals that are trapped to form alkanesulfonyl chlorides, demonstrating the feasibility of radical processes at the sulfur center.

Pericyclic and Cycloaddition Reactions Initiated by this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereospecific. libretexts.org While direct examples involving this compound are scarce, the sulfonyl chloride group can influence or participate in such reactions in several ways.

One of the most well-known types of pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.orgmdpi.com In some contexts, sulfonyl groups can act as activating groups on dienophiles. libretexts.org For instance, N-sulfonylimines have been shown to participate in photosensitized [4+2] and [2+2] cycloaddition reactions. nih.gov This suggests that under appropriate conditions, imines derived from cyclododecanesulfonamide (B13636958) could potentially undergo cycloaddition reactions.

Furthermore, the generation of sulfonyl radicals (RSO₂•) from sulfonyl chlorides can initiate addition reactions to carbon-carbon multiple bonds. acs.org Although not strictly pericyclic, these radical-mediated cyclizations can lead to the formation of cyclic products. The reactivity of tosyl radicals with various alkenes has been studied, providing insight into the potential for similar reactions with the cyclododecanesulfonyl radical. acs.org

It is important to note that many cycloaddition reactions involving sulfonyl derivatives are catalyzed, for example, by metals or light, and may not always follow a concerted pericyclic mechanism. wikipedia.orgnih.gov

Detailed Mechanistic Pathways and Intermediate Characterization

The mechanistic investigation of reactions involving sulfonyl chlorides has been a subject of considerable study, primarily focusing on nucleophilic substitution. cdnsciencepub.comrsc.orgmdpi.com These studies provide a foundation for understanding the potential intermediates and transition states in reactions of this compound.

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the transition states of reactions involving sulfonyl chlorides. mdpi.comacs.org For nucleophilic substitution at the sulfonyl sulfur, a concerted SN2-type mechanism involving a single trigonal bipyramidal transition state is often favored over a stepwise addition-elimination mechanism. mdpi.comacs.org

In the context of hydrolysis, the transition state involves the approach of a nucleophile (e.g., a water molecule) to the sulfur atom. cdnsciencepub.comacs.org Computational studies on the hydrolysis and methanolysis of methanesulfonyl chloride suggest that the transition structure is looser when the reaction is catalyzed by additional solvent molecules. acs.org The activation energy for these reactions is significantly influenced by the solvent and the presence of catalysts. acs.org

For cycloaddition reactions, the transition state involves a cyclic arrangement of the participating atoms. wikipedia.org The energy profile of such a reaction would show a single maximum corresponding to this transition state for a concerted process. In ambimodal pericyclic reactions, a single transition state can lead to multiple products through a post-transition state bifurcation. nih.gov

Kinetic studies on the solvolysis of various sulfonyl chlorides have provided valuable information on their reaction mechanisms. cdnsciencepub.comrsc.orgallresearchjournal.com The reactions are often found to follow second-order kinetics, being first order with respect to both the sulfonyl chloride and the nucleophile. allresearchjournal.com

The rate of reaction is influenced by several factors, including the nature of the solvent, the nucleophile, and the substituents on the sulfonyl chloride. cdnsciencepub.comrsc.org For example, the hydrolysis of benzenesulfonyl chlorides shows a dependence on the para-substituent, with electron-withdrawing groups generally increasing the rate. rsc.orgcdnsciencepub.com The kinetic solvent isotope effect (KSIE), kH₂O/kD₂O, has been used to probe the degree of bond-making and bond-breaking in the transition state. cdnsciencepub.com For sulfonyl chlorides, the KSIE values are typically larger than for the hydrolysis of alkyl halides, suggesting a greater degree of nucleophilic participation in the transition state. cdnsciencepub.com

The following table presents kinetic data for the hydrolysis of a series of para-substituted benzenesulfonyl chlorides, illustrating the effect of substituents on the reaction rate. While this data is for aromatic sulfonyl chlorides, it demonstrates the principles of how electronic effects can influence reactivity at the sulfonyl center, which would also apply to alkyl sulfonyl chlorides like this compound.

The progress of reactions involving sulfonyl chlorides can be monitored using various spectroscopic techniques. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentrations of reactants, intermediates, and products in real-time. mdpi.com For instance, the formation of diazonium salts from anilines, an intermediate step in some reactions, can be monitored by observing characteristic IR bands. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another non-invasive technique used for monitoring chemical reactions and determining their kinetics. chemrxiv.org A series of ¹H NMR spectra acquired at regular intervals can provide quantitative data on the consumption of reactants and the formation of products. chemrxiv.org

For reactions involving radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to detect and characterize these species. rsc.org The use of radical traps like TEMPO (2,2,6,6-tetramethylpiperidinooxy) in conjunction with other analytical methods can help confirm a radical mechanism. rsc.org

Advanced Characterization and Structural Elucidation of Cyclododecanesulfonyl Chloride and Its Derivatives

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is fundamental to the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and UV-Visible Spectroscopy each offer unique and complementary information regarding the molecular structure and electronic environment of cyclododecanesulfonyl chloride and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³³S if applicable)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aliphatic region, arising from the numerous non-equivalent methylene (B1212753) protons of the cyclododecane (B45066) ring. The large, flexible nature of the twelve-membered ring can lead to overlapping signals. The proton on the carbon atom bonded to the sulfonyl chloride group would likely appear as a distinct multiplet at a downfield chemical shift compared to the other ring protons due to the electron-withdrawing effect of the -SO₂Cl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the cyclododecane ring, the number of distinct carbon signals may be fewer than twelve, depending on the ring's conformation in solution. The carbon atom attached to the sulfonyl chloride group is expected to be significantly downfield shifted.

¹⁹F and ³³S NMR Spectroscopy: While not standard, ¹⁹F NMR would be applicable to fluorinated derivatives of this compound, providing information about the environment of the fluorine atoms. ³³S NMR is generally challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, and its application for sulfonyl chlorides is not routine.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.5MultipletCH-SO₂Cl
¹H1.2 - 1.8Multiplet-(CH₂)₁₁-
¹³C~70-C -SO₂Cl
¹³C20 - 30--(C H₂)₁₁-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic and typically appear in the regions of 1370-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The C-H stretching vibrations of the cyclododecane ring will be observed around 2850-2950 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can also identify the key functional groups. The S-Cl stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The symmetric S=O stretch is also typically a strong Raman band.

Interactive Data Table: Representative Vibrational Frequencies

Please note: The following table contains hypothetical data for illustrative purposes.

TechniqueWavenumber (cm⁻¹)IntensityAssignment
FTIR2925StrongC-H stretch (asymmetric)
FTIR2855StrongC-H stretch (symmetric)
FTIR1375StrongS=O stretch (asymmetric)
FTIR1170StrongS=O stretch (symmetric)
Raman1170StrongS=O stretch (symmetric)
Raman~400MediumS-Cl stretch

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₂₃ClO₂S), the expected exact mass can be calculated and compared with the experimental value. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S), provides further confirmation of the elemental composition.

Interactive Data Table: Representative HRMS Data

Please note: The following table contains hypothetical data for illustrative purposes.

IonCalculated Exact MassObserved Exact Mass
[M]⁺266.1134266.1132
[M+2]⁺268.1105268.1103

X-ray Diffraction Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Interactive Data Table: Representative Crystallographic Parameters

Please note: The following table contains hypothetical data for illustrative purposes, as a crystal structure for this compound is not publicly available.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture, making them indispensable for the purity assessment of this compound and the analysis of its related derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to analyze volatile and semi-volatile compounds. mmu.ac.uk For the analysis of sulfonyl chlorides, direct injection can sometimes be challenging due to their potential thermal instability, which may lead to degradation in the high-temperature GC inlet. nih.gov A common strategy to circumvent this is the derivatization of the sulfonyl chloride into a more thermally stable compound, such as a sulfonamide, prior to analysis. nih.govcore.ac.uk

In a typical GC-MS analysis, the sample is separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). This high-energy ionization method causes the molecules to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of these fragments, creating a unique fragmentation pattern that allows for structural elucidation and compound identification. nih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the sulfonyl chloride group or fragmentation of the cyclododecane ring.

Fragment Ion (m/z)Proposed IdentityNotes
264/266[C₁₂H₂₃SO₂Cl]⁺Molecular Ion (M⁺), showing isotopic pattern for Chlorine
229[M - Cl]⁺Loss of a Chlorine atom
167[C₁₂H₂₃]⁺Loss of the SO₂Cl group
99[SO₂Cl]⁺Sulfonyl chloride fragment
65[SO₂H]⁺Rearrangement fragment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that is particularly well-suited for compounds that are non-volatile or thermally unstable, such as sulfonyl chlorides and their derivatives. researchgate.netwikipedia.org The technique couples the physical separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org

Separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase of water and an organic solvent like acetonitrile. Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used, which typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov In this mode, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification of the target compound even at trace levels in complex matrices. nih.govnih.gov Derivatization may also be used to improve ionization efficiency and detection sensitivity. nih.govnih.gov

Analysis ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
Positive ESI265.1167.2[M+H]⁺ → [C₁₂H₂₃]⁺ + SO₂ + HCl
Positive ESI265.181.1[M+H]⁺ → [C₆H₉]⁺ (ring fragment) + ...

Chiral Chromatography

Chiral chromatography is a specialized form of column chromatography used for the separation of enantiomers. mdpi.com While this compound itself is an achiral molecule, this technique is vital for the analysis of its chiral derivatives, which may be synthesized for various applications. The separation of enantiomers is critical as they can have different biological activities.

The separation is achieved by using a chiral stationary phase (CSP). nih.gov Enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times on the column, enabling their separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and cyclodextrin-based CSPs are widely used for their broad applicability and high enantioselectivity. nih.govgcms.cz The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for optimizing the separation.

The table below illustrates a hypothetical separation of two enantiomers of a chiral cyclododecanesulfonamide (B13636958) derivative.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
N-benzyl-cyclododecanesulfonamide(R)-enantiomer12.42.1
(S)-enantiomer14.1

Advanced Microscopic Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy for morphological studies)

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized to investigate the morphology and physical characteristics of solid materials like this compound at the micro- and nanoscale. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of this compound powder, SEM analysis can reveal critical information about its physical properties. It allows for the detailed visualization of particle size, shape (e.g., crystalline, acicular, prismatic), and size distribution. Furthermore, SEM can show the degree of particle agglomeration and the texture of the crystal surfaces.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials. For crystalline powders, TEM can be used to examine nanoscale features, such as crystal defects, stacking faults, or the morphology of extremely fine particles. While it is a more complex technique, it provides unparalleled detail about the internal crystallographic features of the material. researchgate.net

TechniqueParameter MeasuredTypical Observation for this compound
Scanning Electron Microscopy (SEM)Particle Shape & SizeWell-defined prismatic or block-like crystals; size range 10-100 µm
Scanning Electron Microscopy (SEM)Surface TopographySmooth crystal faces with some stepped features
Scanning Electron Microscopy (SEM)AggregationLow to moderate agglomeration of primary crystals
Transmission Electron Microscopy (TEM)Internal StructureObservation of lattice fringes confirming high crystallinity
Transmission Electron Microscopy (TEM)Crystal DefectsLow density of dislocations or stacking faults

Theoretical and Computational Chemistry Studies of Cyclododecanesulfonyl Chloride

Potential Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. For cyclododecanesulfonyl chloride, these methods could elucidate fundamental aspects of its structure, stability, and reactivity.

Prospective Electronic Structure and Bonding Analysis

Future density functional theory (DFT) or ab initio calculations would be instrumental in characterizing the electronic structure of this compound. Key areas of investigation would include the nature of the sulfur-chlorine and sulfur-carbon bonds, the charge distribution across the sulfonyl group, and the influence of the large cyclododecane (B45066) ring on the electronic environment of the S-Cl bond. Natural Bond Orbital (NBO) analysis could provide quantitative data on orbital interactions and charge transfer, offering insights into the molecule's reactivity.

A hypothetical analysis might involve calculating atomic charges and bond orders, which would be presented in a format similar to Table 1.

Table 1: Hypothetical Calculated Atomic Charges and Bond Orders for this compound (Note: This data is illustrative and not based on actual calculations.)

AtomCalculated Atomic Charge (e)BondCalculated Bond Order
S+1.5S-Cl0.9
Cl-0.5S-C1.1
O1-0.8S=O11.8
O2-0.8S=O21.8
C (alpha)+0.2C-H (alpha)0.95

Anticipated Conformer Analysis and Conformational Landscapes

The flexible twelve-membered ring of cyclododecane is known to adopt several low-energy conformations. The addition of a bulky and polar sulfonyl chloride group would significantly influence the conformational landscape of the molecule. Computational studies, likely employing methods such as DFT with dispersion corrections, would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. Research on substituted cyclododecanones has shown that the ring skeleton often prefers a researchgate.net conformation, and similar foundational structures would be expected for this compound, with various possible orientations for the sulfonyl chloride substituent. A detailed conformational search could predict the most populated conformers in the gas phase or in solution, which is crucial for understanding its chemical behavior.

Potential for Prediction of Spectroscopic Parameters

Quantum chemical calculations are routinely used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) frequencies, as well as its Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C. By calculating the vibrational frequencies for the optimized geometry, a theoretical spectrum could be generated. This would be invaluable for interpreting experimental spectra and assigning specific vibrational modes to the stretching and bending of the S=O, S-Cl, and C-S bonds.

Prospective Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are suited for exploring the behavior of a molecule in a condensed phase, such as in a solvent, and for observing its interactions with other molecules.

Hypothetical Solvent Effects on Reactivity

The reactivity of sulfonyl chlorides, particularly their solvolysis, is highly dependent on the solvent. MD simulations could model the behavior of this compound in various solvents, from nonpolar to polar protic and aprotic environments. Such simulations would reveal the structure of the solvent shell around the sulfonyl chloride group and provide insights into how solvent molecules might stabilize potential transition states or intermediates during a reaction. This would be particularly relevant for understanding nucleophilic substitution reactions at the sulfur atom.

Potential Intermolecular Interactions and Aggregation Behavior

In the solid state or in concentrated solutions, intermolecular interactions would govern the packing and bulk properties of this compound. MD simulations could predict how these molecules might interact with each other. The polar sulfonyl group would likely be a key site for dipole-dipole interactions, while the large, nonpolar cyclododecane ring would contribute to van der Waals interactions. Simulations could help determine if the molecules have a tendency to self-aggregate in certain solvents and what the nature of these aggregates might be.

Structure-Reactivity and Structure-Property Relationships

The reactivity and physical properties of this compound are intrinsically linked to its molecular structure. This relationship is dictated by the conformational flexibility of the twelve-membered ring and the strong electrophilic nature of the sulfonyl chloride group.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are computational methods to correlate chemical structure with activity or properties, can be hypothetically applied. molport.com For this compound, key descriptors would include both steric and electronic parameters.

Key Structural Descriptors and Their Likely Impact:

Steric Descriptors: The large van der Waals volume of the cyclododecyl group would be a dominant factor. This steric bulk can hinder the approach of nucleophiles to the electrophilic sulfur atom, thereby modulating its reactivity compared to less hindered alkanesulfonyl chlorides.

Electronic Descriptors: The sulfonyl chloride group is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack. magtech.com.cn Molecular orbital calculations would likely show a low-lying Lowest Unoccupied Molecular Orbital (LUMO) localized on the S-Cl bond, characteristic of sulfonyl chlorides. jbclinpharm.org

Lipophilicity: The large, nonpolar cyclododecane ring confers significant lipophilicity to the molecule. This property is critical for its solubility in nonpolar organic solvents and would be a key parameter in predicting its behavior in different reaction media or biological systems. The octanol-water partition coefficient (logP) would be a crucial descriptor in any QSPR model.

The relationship between these structural features and the compound's reactivity is fundamental. For instance, in reactions with primary or secondary amines to form sulfonamides, the reaction rate would be influenced by a balance between the electronic activation provided by the sulfonyl chloride group and the steric hindrance from the cyclododecyl ring. magtech.com.cn

Table 1: Hypothetical QSAR/QSPR Descriptors for this compound (Note: The values below are illustrative and would require specific computational calculation for confirmation.)

Descriptor CategoryDescriptor ExamplePredicted Influence on Property/Reactivity
Steric Van der Waals VolumeHigh value; likely to decrease reaction rates with bulky nucleophiles due to steric hindrance.
Electronic LUMO EnergyLow value; indicates high electrophilicity of the sulfur atom, favoring nucleophilic substitution.
Topological Molecular Shape IndicesReflects the quasi-square, flexible conformation of the ring, influencing packing in solid state and interactions in solution.
Physicochemical Octanol-Water Partition Coefficient (logP)High positive value; indicates strong lipophilicity and poor water solubility.

Computational Design of Novel this compound-Based Reagents

The unique combination of a large, flexible, and lipophilic alkyl scaffold with a reactive electrophilic handle makes this compound an interesting starting point for the computational design of novel reagents. While specific examples are not present in the reviewed literature, the principles of computational design can be readily applied.

The design process would leverage the distinct properties of the cyclododecyl group. Its significant steric footprint could be exploited to create highly selective reagents. For example, by computationally modeling the transition states of reactions with various substrates, one could design derivatives of this compound that react preferentially with specific functional groups or stereoisomers, based on steric matching.

A potential workflow for the computational design of a novel reagent based on this compound could involve:

Scaffold Analysis: Perform a detailed conformational analysis of this compound using methods like molecular mechanics or density functional theory (DFT) to understand the accessible geometries. nih.gov

Virtual Library Generation: Create a virtual library of derivatives by computationally adding different functional groups at various positions on the cyclododecane ring.

Property Prediction: Calculate key physicochemical and electronic properties for each virtual compound (e.g., steric hindrance, LUMO energy, logP, dipole moment).

Target-Oriented Screening: If designing for a specific biological target or chemical transformation, perform molecular docking or transition state modeling to evaluate the fitness and reactivity of the designed molecules.

Prioritization: Rank the virtual compounds based on their predicted performance and select promising candidates for synthesis and experimental validation.

For example, one could computationally design a series of cyclododecanesulfonamides and screen them in silico for potential biological activity, using QSAR models that correlate structural features with a desired therapeutic effect. nih.gov The large alkyl ring could serve as a lipophilic anchor to enhance membrane permeability, a property that can be modeled and optimized computationally.

Applications of Cyclododecanesulfonyl Chloride in Chemical Synthesis and Materials Science

As a Key Reagent in Complex Organic Transformations

The reactivity of the sulfonyl chloride group, combined with the large, flexible, and lipophilic cyclododecane (B45066) backbone, suggests its utility in complex organic synthesis.

Acylation Reactions in Macrocyclization

While direct and extensive literature on the use of cyclododecanesulfonyl chloride in acylation reactions for macrocyclization is limited, the principles of sulfonyl chloride chemistry allow for informed inferences. Sulfonyl chlorides are known to react with nucleophiles, and this reactivity can be harnessed in the formation of large ring structures. The bulky cyclododecyl group could potentially act as a "directing group," influencing the conformation of a linear precursor to favor cyclization over intermolecular polymerization.

Stereoselective Synthesis Methodologies

There is a lack of specific, documented examples of this compound being employed as a chiral auxiliary or a directing group in stereoselective synthesis. However, the large carbocyclic frame offers a scaffold that, if functionalized with chiral moieties, could be explored for such applications. The steric bulk of the cyclododecane ring could influence the approach of reagents to a prochiral center, thereby inducing stereoselectivity. Further research in this area would be necessary to establish its efficacy.

Precursor for Specialty Chemicals and Fine Chemical Synthesis

This compound can serve as a valuable intermediate in the synthesis of various specialty and fine chemicals. The sulfonyl chloride moiety is readily converted into other functional groups such as sulfonamides, sulfonate esters, and sulfones. This versatility allows for the introduction of the bulky and hydrophobic cyclododecyl group into a wide range of molecules, which can be particularly useful in the synthesis of compounds with specific solubility or conformational properties. For instance, its derivatives could find applications as plasticizers, lubricants, or components of pharmacologically active molecules where lipophilicity is a key factor.

Role in the Development of New Catalysts and Ligands

The development of novel catalysts and ligands is a cornerstone of modern chemistry. While there are no prominent examples of this compound being a direct component of widely used catalysts or ligands, its structure presents possibilities. The cyclododecane ring could be functionalized to incorporate phosphine, amine, or other coordinating groups, thereby creating bulky ligands. The steric hindrance provided by the twelve-membered ring could influence the coordination geometry and reactivity of a metal center, potentially leading to catalysts with unique selectivity in reactions such as cross-coupling or hydrogenation.

Utility in Polymer Science and Macromolecular Engineering

The incorporation of large cycloaliphatic structures into polymers can significantly modify their physical and chemical properties, such as thermal stability, mechanical strength, and solubility.

Monomer or Cross-linking Agent in Polymerization

This compound, with its reactive sulfonyl chloride group, has the potential to be used in polymerization reactions. It could be envisioned to react with difunctional or polyfunctional nucleophiles, such as diols or diamines, to form polysulfonates or polysulfonamides. Furthermore, if incorporated into a polymer backbone containing reactive sites, the sulfonyl chloride group could act as a site for cross-linking, thereby creating a three-dimensional polymer network with enhanced rigidity and thermal resistance. The large, non-polar cyclododecyl group would likely increase the polymer's hydrophobicity and affect its chain packing and morphology.

Surface Modification of Materials

The modification of material surfaces is crucial for altering properties such as wettability, adhesion, biocompatibility, and chemical resistance without changing the bulk characteristics of the material. This compound, with its reactive sulfonyl chloride group, can be theoretically employed to covalently bond the cyclododecyl moiety to various substrates.

The primary mechanism for surface modification using this compound would involve the reaction of the sulfonyl chloride group with nucleophilic functional groups present on a material's surface, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups. This reaction forms stable sulfonamide, sulfonate ester, or thioester linkages, respectively.

Hypothetical Surface Modification Reactions:

Substrate Functional GroupReaction Product with this compoundResulting Surface Linkage
Hydroxyl (-OH)Cyclododecanesulfonate Ester-O-SO₂-C₁₂H₂₃
Amine (-NH₂)Cyclododecanesulfonamide (B13636958)-NH-SO₂-C₁₂H₂₃
Thiol (-SH)Cyclododecanethiosulfonate-S-SO₂-C₁₂H₂₃

The large, nonpolar, and bulky cyclododecyl group would impart significant hydrophobicity to the modified surface. This could be advantageous for creating water-repellent surfaces on materials like textiles, glass, or metals. The degree of hydrophobicity would likely be influenced by the density of the grafted cyclododecanesulfonyl groups on the surface.

Potential Research Findings on Analogous Systems:

Research on long-chain alkyl sulfonyl chlorides has demonstrated their effectiveness in creating hydrophobic surfaces. For instance, the treatment of cellulose (B213188) or silica (B1680970) surfaces with long-chain sulfonyl chlorides leads to a significant increase in the water contact angle, indicating a transition to a more nonpolar surface. It is plausible that this compound would yield similar or even enhanced hydrophobic effects due to the three-dimensional structure of the cyclododecane ring.

Applications in Advanced Materials Fabrication (e.g., membranes, coatings)

The fabrication of advanced materials with tailored properties is a cornerstone of modern materials science. This compound could potentially be utilized as a monomer or a modifying agent in the creation of specialized membranes and coatings.

Membrane Fabrication:

One of the key methods for preparing thin-film composite membranes for applications like nanofiltration and reverse osmosis is interfacial polymerization. This process typically involves the reaction of two highly reactive monomers at the interface of two immiscible liquids. While diamines and diacyl chlorides are common reactants, the use of sulfonyl chlorides has also been explored.

Theoretically, this compound could be used as a reactant in interfacial polymerization, potentially with a diamine or a polyol. The resulting polymer would form a thin, selective layer of a polysulfonamide or polysulfonate ester. The bulky cyclododecyl groups incorporated into the polymer backbone could influence the membrane's pore size, free volume, and transport properties. The hydrophobicity of the cyclododecane moiety might enhance the membrane's resistance to fouling by certain substances.

Coatings:

In the realm of coatings, this compound could be used to synthesize functional polymers. For example, it could be reacted with polyols or polyamines to create polymers with pendant cyclododecyl groups. These polymers could then be formulated into coatings.

Such coatings might exhibit enhanced hydrophobicity, leading to self-cleaning or anti-icing properties. The incorporation of the bulky cyclododecane ring could also improve the coating's flexibility and impact resistance. Furthermore, the chemical stability of the sulfonamide or sulfonate ester linkages would contribute to the durability of the coating.

Advanced Analytical Methodologies for Detection and Quantification of Cyclododecanesulfonyl Chloride

Chromatographic Separations in Complex Matrices

Chromatographic techniques are central to the separation and quantification of cyclododecanesulfonyl chloride from intricate sample matrices. Both gas and liquid chromatography have been effectively utilized for the analysis of related long-chain alkyl sulfonyl chlorides and can be adapted for this specific compound.

The development of sensitive analytical methods is crucial for detecting trace levels of this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. However, the thermal lability of sulfonyl chlorides, which can degrade to the corresponding chlorides in the hot injector port, must be addressed. nih.gov To mitigate this, derivatization is a common strategy. For instance, converting the sulfonyl chloride to a more thermally stable derivative, such as an N,N-diethylsulfonamide, can yield more accurate and reproducible quantitative results. nih.gov

Alternatively, high-performance liquid chromatography (HPLC) offers a valuable approach that avoids the high temperatures associated with GC, thus preventing thermal degradation. Reverse-phase HPLC methods, using columns like C18, can be developed for the separation of sulfonyl chlorides. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water. sielc.com For detection, a UV detector is commonly employed.

A key aspect of method development is the optimization of sample preparation to remove interfering substances from the matrix. Techniques such as solid-phase extraction (SPE) can be employed to isolate and concentrate this compound from aqueous or complex organic samples prior to chromatographic analysis.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound Derivative
ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Oven ProgramInitial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
Carrier GasHelium, constant flow 1.2 mL/min
MS IonizationElectron Ionization (EI), 70 eV
MS Scan ModeSelected Ion Monitoring (SIM)

For the quantification of this compound in environmental or industrial samples, a validated analytical method is essential. This involves establishing key performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. oup.com

In a typical quantitative workflow, a calibration curve is generated using a series of standards of known concentrations. The concentration of this compound in the sample is then determined by comparing its response to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

For trace-level quantification in complex matrices like industrial wastewater or soil extracts, a sensitive detection method is paramount. GC-MS operating in selected ion monitoring (SIM) mode offers excellent sensitivity and selectivity for this purpose. omicsonline.orgresearchgate.net Similarly, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can provide the high sensitivity and specificity required for accurate quantification at low concentrations. researchgate.net

Table 2: Illustrative HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (80:20, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV at 220 nm
Injection Volume10 µL

Electrochemical Methods for Detection

While less common than chromatographic methods for the routine analysis of sulfonyl chlorides, electrochemical techniques offer potential for the development of rapid and portable sensors. The sulfonyl chloride functional group can be electrochemically active, allowing for its detection through techniques such as voltammetry. The development of specific electrodes with high sensitivity and selectivity towards this compound would be a key area of research in this domain. These methods could provide a cost-effective and field-deployable screening tool for on-site analysis.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): As previously mentioned, GC-MS is a highly effective technique, particularly when dealing with complex mixtures. researchgate.net It provides both qualitative (identification based on mass spectra) and quantitative information. The NIST mass spectral library contains data for cyclododecane (B45066), which can aid in the identification of related derivatives. nist.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally sensitive compounds, LC-MS/MS is the preferred method. It offers high sensitivity and specificity, making it ideal for trace analysis in challenging matrices. The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry can significantly enhance the signal-to-noise ratio and reduce matrix interference, leading to lower detection limits. researchgate.net

Method Validation and Quality Control in Analytical Chemistry

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the generated data. demarcheiso17025.comwjarr.com According to guidelines from organizations like the International Council for Harmonisation (ICH), a comprehensive method validation should assess the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in spiked matrices.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. omicsonline.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. omicsonline.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Regular quality control checks, including the analysis of blanks, standards, and spiked samples, are essential to ensure the ongoing performance and reliability of the analytical method.

Table 3: Representative Method Validation Parameters for this compound Quantification
ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9950.998
Accuracy (% Recovery)80 - 120%95.5%
Precision (RSD)≤ 15%6.8%
LOD (µg/L)Signal-to-Noise > 30.5
LOQ (µg/L)Signal-to-Noise > 101.5

Q & A

Q. What are the established synthesis protocols for Cyclododecanesulfonyl chloride, and how can purity be validated?

this compound is typically synthesized via sulfonation of cyclododecane using chlorosulfonic acid. To validate purity, employ chromatographic techniques (e.g., HPLC or GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm structural integrity and absence of byproducts. Ensure reaction conditions (temperature, stoichiometry) are optimized to minimize impurities. Refer to safety guidelines for handling corrosive reagents, including proper ventilation and PPE (e.g., chemical-resistant gloves, face shields) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Storage: Store in airtight containers away from moisture and oxidizing agents to prevent hydrolysis or decomposition .
  • Disposal: Collect waste in sealed containers and dispose via certified hazardous waste facilities, adhering to local regulations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR: Identify proton and carbon environments, confirming sulfonyl chloride functional groups.
  • FT-IR: Detect characteristic S=O stretching vibrations (~1350–1200 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
  • Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns. Detailed experimental procedures should align with ACS style guidelines for reproducibility and clarity .

Advanced Research Questions

Q. How do reaction conditions influence the sulfonation efficiency of Cyclododecane to form this compound?

Optimize sulfonation by varying:

  • Temperature: Elevated temperatures (40–60°C) may enhance reaction rates but risk side reactions (e.g., over-sulfonation).
  • Solvent Polarity: Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.
  • Stoichiometry: Excess chlorosulfonic acid drives completion but complicates purification. Use Design of Experiments (DoE) frameworks to systematically evaluate interactions between variables . Validate results with kinetic studies (e.g., time-resolved NMR) and computational modeling.

Q. How can contradictions in reported stability data for this compound under varying temperatures be resolved?

Address discrepancies through:

  • Controlled Stability Studies: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Systematic Reviews: Apply PRISMA guidelines to synthesize existing literature, identifying methodological inconsistencies (e.g., sample purity, analytical techniques) .
  • Replicate Experiments: Reproduce conflicting studies under standardized conditions to isolate variables (e.g., humidity, light exposure) .

Q. What role does this compound play in multi-step organic syntheses, and how can its reactivity be optimized?

The compound serves as a sulfonylating agent in nucleophilic substitutions. To optimize reactivity:

  • Activation: Use bases (e.g., pyridine) to neutralize HCl byproducts and drive reactions forward.
  • Solvent Selection: Employ non-polar solvents (e.g., toluene) to stabilize reactive intermediates.
  • Catalysis: Explore phase-transfer catalysts to enhance reaction rates in biphasic systems. Document methodologies rigorously, including failure cases, to improve reproducibility .

Q. How can researchers mitigate environmental risks when using this compound in aqueous-phase reactions?

  • Hydrolysis Control: Maintain low temperatures (0–5°C) and anhydrous conditions to prevent hydrolysis to cyclododecanesulfonic acid.
  • Eco-Toxicological Assessments: Follow OECD guidelines to evaluate acute toxicity to aquatic organisms, referencing SDS ecotoxicity data .
  • Waste Treatment: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Methodological Frameworks

  • Data Analysis: Use statistical tools (e.g., ANOVA) to validate experimental reproducibility, aligning with Cochrane Handbook recommendations for minimizing bias .
  • Literature Review: Structure reviews using PRISMA flow diagrams to transparently report inclusion/exclusion criteria and data synthesis processes .
  • Ethical Reporting: Disclose all conflicts of interest and adhere to ACS ethical guidelines when publishing findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.